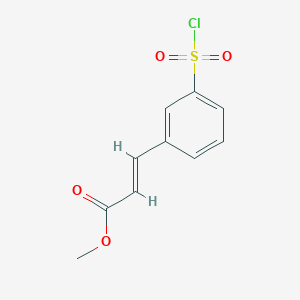

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate typically involves the esterification of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. Key examples include:

Reaction with Amines

- Coupling with aniline derivatives in dichloromethane (DCM) using dimethylaminopyridine (DMP) as a base yields sulfonamide-linked acrylates .

- Example: Synthesis of belinostat intermediates via coupling with substituted anilines at −5 to 0°C .

Reaction with Alcohols

- Methanol or ethanol in the presence of triethylamine (Et₃N) substitutes the chlorosulfonyl group, forming sulfonate esters.

Conditions :

Elimination Reactions

Under basic conditions, the acrylate moiety facilitates elimination:

- Dehydrohalogenation in DMF with NaOMe generates α,β-unsaturated ketones .

- Example: Formation of (E)-3-(3-nitrophenyl)acrylate via elimination during esterification .

Key Factors :

Polymerization Reactions

The acrylate group participates in radical or anionic polymerization:

- Radical Polymerization : Initiated by AIBN in toluene, forming polyacrylate derivatives with sulfonyl side chains.

- Anionic Polymerization : Using butyllithium in THF yields high-molecular-weight polymers .

Applications :

Acid Chloride Formation

The chlorosulfonyl group converts to sulfonic acid chlorides:

- Treatment with oxalyl chloride (ClCO)₂O and catalytic DMF produces reactive sulfonyl chloride intermediates .

Mechanism :

Comparative Reactivity Analysis

The chlorosulfonyl group distinguishes this compound from analogs:

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate | -SO₂Cl, acrylate | Nucleophilic substitution, polymerization |

| Methyl 3-(4-chlorophenyl)acrylate | -Cl, acrylate | Electrophilic aromatic substitution |

| Ethyl 3-(3-nitrophenyl)acrylate | -NO₂, acrylate | Reduction to amines, Michael addition |

Mechanistic Insights

- Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) nucleophilic attack at sulfur, (2) chloride departure .

- Polymerization : Follows a radical chain mechanism, with initiation, propagation, and termination steps .

Reaction Optimization Data

Experimental parameters for key reactions:

| Reaction Type | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aniline Coupling | DCM | DMP | −5–0 | 82–87 |

| Esterification | DMF | NaOMe | 25 | 98 |

| Polymerization | Toluene | AIBN | 70 | 75–90 |

Aplicaciones Científicas De Investigación

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, also known as CAS number 610801-83-7, is a complex organic compound with a chlorosulfonyl group attached to a phenyl ring within an acrylate structure. This compound is primarily used in scientific research, particularly in polymer and medicinal chemistry. Its unique structure and reactivity make it a valuable building block in various fields of research and industry.

Scientific Research Applications

This compound serves as a building block for synthesizing various organic compounds. It is particularly involved in nucleophilic substitution reactions due to the highly reactive chlorosulfonyl group, which allows for the introduction of various nucleophiles, making it useful in synthesizing more complex molecules. Additionally, this compound can participate in polymerization processes, contributing to the development of new polymeric materials.

Polymer Chemistry

This compound falls under the category of acrylate esters, widely used as intermediates in organic synthesis and polymer production.

- Monomer in Polymer Synthesis The compound can be used as a monomer in polymerization to create new polymeric materials.

- Films, adhesives, paints, and coatings Acrylates can form polymers that are sticky and can be used as adhesives. Due to their ability to form films, acrylates are often used in paints and coatings.

Medicinal Chemistry

This compound is significant in medicinal chemistry.

- Building Block: It acts as a building block in synthesizing various organic compounds. Its chlorosulfonyl moiety enhances its potential for nucleophilic substitution reactions, setting it apart from others lacking this feature.

- Pharmaceuticals: Its unique functional groups contribute to its potential applications in advanced materials and pharmaceuticals.

Other uses

- Textiles: Acrylates can be used to create fibers for textiles.

- Biomedical applications: Acrylates are used in various biomedical applications such as contact lenses and bone cements.

- Cosmetics: Acrylates can be found in many cosmetic products.

- Water-absorbing products: Some acrylates can absorb large amounts of water, making them useful in products like diapers.

Mecanismo De Acción

The mechanism of action of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which facilitates nucleophilic attack . The molecular targets and pathways involved include enzyme active sites and protein functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group.

Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Actividad Biológica

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a phenyl ring, which is connected to an acrylate moiety. The presence of the chlorosulfonyl group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can participate in nucleophilic substitution reactions, allowing the compound to act as an enzyme inhibitor or modulator:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access, and disrupting normal biochemical pathways.

- Receptor Modulation : It may also interact with receptors, altering their function and leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, similar to other sulfonamide derivatives that have been studied for their ability to inhibit inflammatory mediators .

- Anticancer Potential : There is growing interest in the anticancer properties of compounds containing acrylate groups. Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines .

Case Studies and Experimental Data

- Antimicrobial Studies : In a comparative study, this compound demonstrated significant activity against Pseudomonas aeruginosa and other resistant strains, with MIC values ranging from 0.29 to 2.34 μM .

- Cell Line Testing : In vitro studies using human cancer cell lines (e.g., colorectal cancer models) revealed that compounds with similar structures exhibited IC50 values indicating effective growth inhibition .

- Mechanistic Insights : Research involving enzyme assays showed that this compound could inhibit specific enzymes involved in bacterial resistance mechanisms .

Data Table

Propiedades

IUPAC Name |

methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLXDBWFFKLKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609766 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610801-83-7 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.